Methyl 5-(3,4-dibenzamidothiolan-2-yl)pentanoate
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Overview
Description
Methyl 5-(3,4-dibenzamidothiolan-2-yl)pentanoate is a complex organic compound characterized by its unique structure, which includes a thiolane ring and benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3,4-dibenzamidothiolan-2-yl)pentanoate typically involves multiple steps, starting with the preparation of the thiolane ring and subsequent attachment of benzamide groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity. For instance, the use of base-catalyzed Michael additions has been explored for similar compounds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3,4-dibenzamidothiolan-2-yl)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The benzamide groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various benzamide derivatives.
Scientific Research Applications
Methyl 5-(3,4-dibenzamidothiolan-2-yl)pentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 5-(3,4-dibenzamidothiolan-2-yl)pentanoate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial growth . Detailed studies on its binding affinity and interaction with biological macromolecules are ongoing.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(1,2-dithiolan-3-yl)pentanoate: Shares a similar thiolane ring structure but differs in the functional groups attached.
Ethyl 5-(3,4-dibenzamidothiolan-2-yl)pentanoate: An ethyl ester analog with similar properties but different solubility and reactivity profiles.
Uniqueness
Methyl 5-(3,4-dibenzamidothiolan-2-yl)pentanoate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C24H28N2O4S |
---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
methyl 5-(3,4-dibenzamidothiolan-2-yl)pentanoate |
InChI |
InChI=1S/C24H28N2O4S/c1-30-21(27)15-9-8-14-20-22(26-24(29)18-12-6-3-7-13-18)19(16-31-20)25-23(28)17-10-4-2-5-11-17/h2-7,10-13,19-20,22H,8-9,14-16H2,1H3,(H,25,28)(H,26,29) |
InChI Key |
RUKOTNUTYIZDQC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCC1C(C(CS1)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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